molecular formula C19H20ClN3O2 B251798 N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-chlorobenzamide

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-chlorobenzamide

Cat. No.: B251798
M. Wt: 357.8 g/mol
InChI Key: MDLFLNMPLOIZDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-chlorobenzamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an acetyl-piperazine moiety attached to a phenyl ring, which is further connected to a 3-chloro-benzamide group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-chlorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Phenyl halides, benzoyl chlorides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit DNA gyrase in bacteria, thereby preventing DNA replication and leading to bacterial cell death . In cancer cells, it may interfere with cell division and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Norfloxacin: A fluoroquinolone antibiotic with a similar piperazine moiety

Properties

Molecular Formula

C19H20ClN3O2

Molecular Weight

357.8 g/mol

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-chlorobenzamide

InChI

InChI=1S/C19H20ClN3O2/c1-14(24)22-9-11-23(12-10-22)18-7-5-17(6-8-18)21-19(25)15-3-2-4-16(20)13-15/h2-8,13H,9-12H2,1H3,(H,21,25)

InChI Key

MDLFLNMPLOIZDK-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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